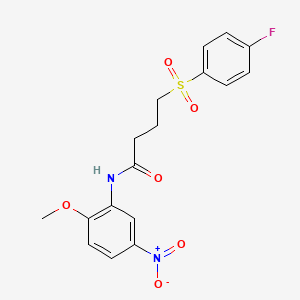

4-((4-fluorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide

Description

4-((4-Fluorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-fluorophenyl sulfonyl group and a 2-methoxy-5-nitrophenyl amine moiety.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O6S/c1-26-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAQNRJCWODKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-fluorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H17FN2O6S |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 941987-69-5 |

| IUPAC Name | This compound |

The structure includes a sulfonyl group, nitro group, and methoxy functionalities, which are often associated with diverse biological activities.

The biological activity of this compound is largely influenced by its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl and nitro groups may facilitate binding to enzyme active sites, potentially inhibiting their function. This mechanism is crucial in drug design for targeting specific pathways in diseases.

- Dopamine Transporter (DAT) Interaction : Similar compounds have shown affinity for DAT, suggesting that this compound may modulate dopaminergic signaling, which is relevant in treating disorders like depression and addiction .

Biological Activity Studies

Research has indicated various biological activities associated with compounds structurally similar to this compound:

- Anticancer Activity : Analogous compounds have been evaluated for their anticancer properties. For instance, derivatives featuring similar functional groups have shown promise in inhibiting cancer cell proliferation in vitro .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems. Some studies report that modifications to the fluorine and methoxy groups can enhance selectivity for DAT over serotonin transporters (SERT), indicating potential for treating psychostimulant abuse .

- Toxicological Profile : Safety assessments reveal that while some derivatives exhibit low toxicity, others may cause skin irritation or acute toxicity upon ingestion. Understanding the toxicological profile is essential for therapeutic applications .

Case Studies

Several case studies highlight the biological activity of related compounds:

- A study on bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines demonstrated significant inhibition of DAT with a binding affinity of , suggesting that structural modifications can lead to enhanced therapeutic profiles .

- Another investigation into the structure-activity relationships (SAR) of similar sulfonamide derivatives indicated that substitutions at the aromatic rings significantly alter their pharmacological properties, impacting their efficacy as DAT inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their sulfonyl/amide linkages, substituent patterns, and backbone modifications. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing Groups (EWG) : The nitro group in the target compound increases polarity compared to analogs like VU0500469 () or piperazine derivatives (), which may reduce membrane permeability but enhance solubility .

- Fluorine Effects: The 4-fluorophenyl group in the target compound and 4'-fluoro-butyrylfentanyl () likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs .

- Heterocyclic vs. Aromatic Amines : VU0500469’s benzo[d]thiazole amine () may enhance binding to aromatic receptors, whereas the target compound’s nitro-substituted aniline could favor electrostatic interactions .

Key Observations :

Physicochemical and Spectral Properties

- Melting Points : Piperazine-sulfamoyl derivatives () exhibit higher melting points (132–230°C) due to crystalline packing from sulfonamide hydrogen bonding, whereas the target compound’s nitro group may lower its melting point .

- Spectral Data :

- IR : The absence of C=O bands in triazole-thiones () confirms cyclization, whereas the target compound’s amide C=O would appear near 1680 cm⁻¹ .

- NMR : The 2-methoxy-5-nitrophenyl group in the target compound would show distinct aromatic splitting patterns compared to VU0500469’s benzo[d]thiazole protons .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide, and how can intermediates be validated?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including sulfonylation and amidation. For example:

Sulfonylation : React 4-fluorobenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

Amidation : Couple the sulfonylated intermediate with 2-methoxy-5-nitroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) .

- Intermediate Validation : Monitor reactions via TLC and confirm intermediate structures using NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl groups) and LC-MS .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use NMR to verify substituent positions (e.g., methoxy group at δ ~3.9 ppm, nitro group deshielding aromatic protons). IR spectroscopy can confirm sulfonyl (S=O stretch at ~1350–1150 cm) and amide (C=O stretch at ~1650 cm) functionalities .

- Crystallography : If single crystals are obtained, employ SHELXL for refinement to resolve bond lengths and angles, ensuring the sulfonyl and nitrophenyl groups adopt the correct geometry .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinases) at concentrations of 1–100 µM. The nitro group may enhance electron-deficient interactions with active sites .

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. Include controls like ciprofloxacin and account for solvent effects (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the fluorophenylsulfonyl and nitrophenyl moieties?

- Methodological Answer :

- Analog Synthesis : Replace the 4-fluorophenyl group with chloro- or methyl-substituted aryl sulfonamides. Similarly, modify the nitro group to amine or methoxy groups via catalytic hydrogenation or nucleophilic substitution .

- Biological Profiling : Compare IC values across analogs in dose-response assays. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or EGFR .

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution data if crystals are small (<0.1 mm). Address twinning or disorder using SHELXL’s TWIN/BASF commands .

- Refinement : Apply restraints for flexible groups (e.g., butanamide chain) and validate with R. Use Olex2 for real-space refinement to correct electron density mismatches .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be addressed?

- Methodological Answer :

- Solubility Checks : Measure solubility in assay buffers (e.g., PBS) via HPLC-UV. Poor solubility may reduce cellular uptake, explaining discrepancies .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess degradation. LC-MS/MS can quantify parent compound remaining after 1 hour .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.